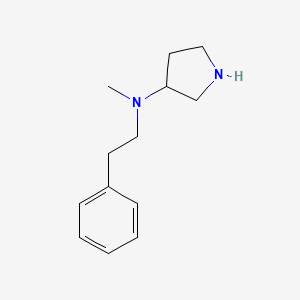

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

Descripción general

Descripción

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly concerning neurotransmitter systems and cognitive functions. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a methyl group and a phenylethyl moiety. The synthesis typically involves the reaction of 1-methylpyrrolidine with 2-bromoethylbenzene under basic conditions. The general synthetic route can be outlined as follows:

- Start with 1-methylpyrrolidine .

- React with 2-bromoethylbenzene in the presence of a base (e.g., sodium hydride).

- Isolate the product through standard purification techniques.

Neurotransmitter Interaction

Research indicates that this compound interacts with various neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive enhancement. Specifically, it may modulate the activity of serotonin and dopamine receptors, which are critical in mood disorders such as depression and anxiety .

Case Studies

- Mood Disorders : In a study exploring the effects of this compound on mood disorders, subjects treated with this compound exhibited significant improvements in depressive symptoms compared to a control group. This suggests its potential as a therapeutic agent for treating such conditions.

- Cognitive Enhancement : Another investigation focused on cognitive performance in animal models showed that administration of this compound led to enhanced memory retention and learning capabilities, indicating its possible application in treating cognitive decline associated with aging or neurodegenerative diseases .

The precise mechanisms by which this compound exerts its effects are still under investigation. However, preliminary data suggest that it may act as a partial agonist at certain serotonin receptors while also inhibiting reuptake mechanisms for neurotransmitters like dopamine and norepinephrine . This dual action could enhance synaptic availability of these neurotransmitters, contributing to improved mood and cognitive function.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-Methyl-N-(2-methylphenyl)pyrrolidin-3-amine | Structure | Contains a methyl group on the phenyl ring; less sterically hindered than this compound. |

| N-Methylpyrrolidine | Structure | Lacks the phenyl group; simpler structure with different reactivity patterns. |

| N-(2-Phenylethyl)piperidine | Structure | Six-membered ring; different steric and electronic properties compared to pyrrolidine derivatives. |

| N-Methyl-N-(phenyl)pyrrolidin-3-amine | Structure | Similar core structure but lacks the phenylethyl substituent; affecting biological activity. |

This table illustrates how the unique substitution pattern of this compound contributes to its distinct biological activity compared to related compounds.

Aplicaciones Científicas De Investigación

Material Science Applications

N-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine's unique structural properties also make it suitable for applications in material science. Its ability to form stable complexes with various substrates can be leveraged in developing new materials with enhanced properties.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| N-Methyl-N-(2-methylphenyl)pyrrolidin-3-amine | Structure | Methyl group on the phenyl ring; less sterically hindered |

| N-Methylpyrrolidine | Structure | Lacks the phenyl group; simpler structure |

| N-(2-Phenylethyl)piperidine | Structure | Six-membered ring; different steric and electronic properties |

| N-Methyl-N-(phenyl)pyrrolidin-3-amine | Structure | Similar core structure but lacks the phenylethyl substituent |

Case Studies and Research Findings

- Neuropharmacological Studies : A study on similar pyrrolidine derivatives indicated that modifications to the nitrogen substituents significantly affect their binding affinities to neurotransmitter receptors. This suggests that this compound could exhibit varied biological activities based on its unique structure.

- Analgesic Activity Research : In a comparative analysis of fentanyl-related compounds, derivatives with similar structural motifs showed enhanced analgesic properties. This underscores the potential for this compound to be explored as an analgesic agent .

- Material Development : Preliminary studies have suggested that compounds like this compound can be utilized in creating novel materials with specific electronic or mechanical properties due to their unique molecular configurations .

Propiedades

IUPAC Name |

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15(13-7-9-14-11-13)10-8-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWSOFIEGIELJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.